Ácido 5-formilfurano-2-carboxílico

Descripción general

Descripción

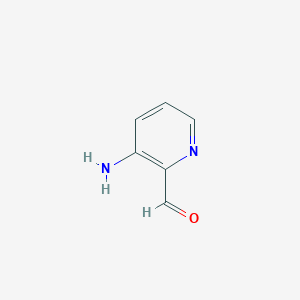

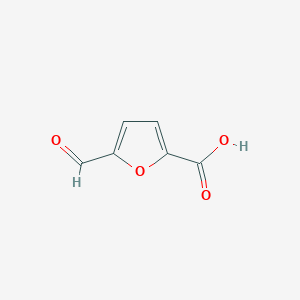

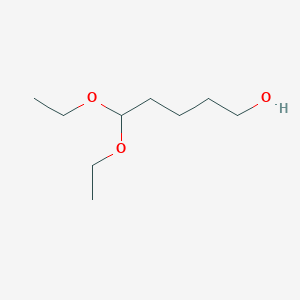

5-Formyl-2-furancarboxylic acid (5-FCA) is an important member of the family of carboxylic acids. It is a five-carbon molecule with two oxygen atoms and a single furan ring. 5-FCA has been of interest to scientists due to its wide range of applications, ranging from its use in the synthesis of pharmaceuticals and agrochemicals to its role as a reagent in organic synthesis. As a result, 5-FCA has been the subject of numerous studies and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Producción de precursores de monómeros biobasados

Se ha presentado una nueva estrategia catalítica que involucra química protectora para la producción selectiva de ácido 5-formilfurano-2-carboxílico (FFCA) y ácido furano-2,5-dicarboxílico (FDCA) a partir de soluciones concentradas de 5-hidroximetilfurfural (HMF) . Esta química contribuye al desarrollo de nuevas rutas de fabricación de posibles precursores de monómeros biobasados utilizando agentes protectores .

Síntesis de inhibidores de HIF-1

El ácido 5-formilfurano-2-carboxílico está involucrado en la síntesis de heteroarilación para la síntesis de inhibidores de HIF-1 . Los inhibidores de HIF-1 se utilizan en el tratamiento del cáncer para inhibir el factor 1 inducible por hipoxia, un factor de transcripción que juega un papel crucial en la respuesta celular a la hipoxia .

Síntesis de inhibidores de unión de efrina

Este compuesto también se utiliza en la síntesis de derivados de ácido disalicílico-furanílico para inhibir la unión de efrina . La unión de efrina juega un papel importante en varios procesos biológicos, incluida la angiogénesis, la guía de axones y la reparación de tejidos .

Síntesis de inhibidores de la integrasa del VIH-1

El ácido 5-formilfurano-2-carboxílico se utiliza en la síntesis de inhibidores de la integrasa del VIH-1 . Los inhibidores de la integrasa del VIH-1 son un tipo de fármaco antirretroviral utilizado en el tratamiento de la infección por el VIH .

Síntesis de inhibidores del receptor del factor de crecimiento epidérmico

Este compuesto está involucrado en la síntesis de inhibidores del receptor del factor de crecimiento epidérmico . Estos inhibidores se utilizan en el tratamiento de varios tipos de cáncer, incluido el cáncer de pulmón y el cáncer colorrectal <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Mecanismo De Acción

Target of Action

It’s known that this compound is often used as an intermediate in organic synthesis .

Mode of Action

The mode of action of 5-Formylfuran-2-carboxylic Acid involves its interaction with other compounds in chemical reactions. For instance, it can be produced from 5-hydroxymethylfurfural (HMF) solutions through a catalytic strategy involving protective chemistry . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .

Biochemical Pathways

The biochemical pathways affected by 5-Formylfuran-2-carboxylic Acid are primarily related to its role as an intermediate in organic synthesis . For example, it can be used in the production of furan-2,5-dicarboxylic acid (FDCA), a promising bio-based monomer precursor .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability .

Result of Action

The result of the action of 5-Formylfuran-2-carboxylic Acid is typically the production of other compounds in chemical reactions. For instance, it can be selectively oxidized to produce FDCA .

Safety and Hazards

Direcciones Futuras

The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .

Análisis Bioquímico

Biochemical Properties

The solubility of 5-Formylfuran-2-carboxylic Acid provides fundamental information for its preparation and purification . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known to be safe under normal usage conditions and may cause irritation to the eyes, skin, and respiratory system .

Molecular Mechanism

The molecular mechanism of 5-Formylfuran-2-carboxylic Acid involves a catalytic strategy for its production from concentrated 5-hydroxymethylfurfural (HMF) solutions . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), suppressing degradation and premature oxidation of HMF .

Temporal Effects in Laboratory Settings

It is known that the solubility of 5-Formylfuran-2-carboxylic Acid increases with increasing temperature .

Propiedades

IUPAC Name |

5-formylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNRXUWGUKDPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383151 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13529-17-4 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Formyl-2-furancarboxylic acid?

A1: The molecular formula of FFCA is C6H4O4, and its molecular weight is 140.09 g/mol.

Q2: How is 5-Formyl-2-furancarboxylic acid typically produced?

A2: FFCA is often synthesized via the selective oxidation of HMF. Various catalytic systems have been explored, including those employing cobalt-ceria binary oxide nanojunctions , copper/cerium oxides , and nitrogen-doped carbon spheres .

Q3: What are the primary challenges in FFCA production?

A3: A key challenge lies in achieving high selectivity towards FFCA, as the oxidation of HMF can lead to other products like 2,5-furandicarboxylic acid (FDCA) . Controlling the reaction conditions and catalyst design are crucial for optimizing FFCA yield.

Q4: Can you elaborate on the role of catalysts in FFCA production?

A4: Catalysts play a vital role in facilitating the selective oxidation of HMF to FFCA. For instance, research has demonstrated that the facet of single-crystalline Pd nanocrystals can significantly influence their catalytic performance in this reaction. Specifically, Pd nanocrystals enclosed by {111} facets exhibited higher efficiency compared to those enclosed by {100} facets, particularly in the oxidation step from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to FFCA .

Q5: Are there any alternative methods for FFCA production besides HMF oxidation?

A5: Yes, research has explored alternative routes for FFCA synthesis. One example is the catalytic carbonylation of 5-bromofurfural, a furfural derivative, in an oil/aqueous bi-phase system . This method offers a different approach to accessing this valuable furan compound.

Q6: What is the significance of hexenuronic acid (HexA) in relation to FFCA?

A6: HexA, present in wood pulp, degrades under heat and moisture, forming FFCA as one of its degradation products. This process contributes to the yellowing of paper .

Q7: How does the presence of FFCA affect paper quality?

A7: FFCA, being a product of HexA degradation, contributes to the yellowing of paper, particularly under acidic conditions. It's suggested that the carboxylic group of FFCA interacts with carboxylic groups in pulp components, leading to the formation of chromophores responsible for the yellow discoloration .

Q8: What are the potential applications of FFCA?

A8: FFCA is primarily viewed as a valuable platform molecule for synthesizing various chemicals, including polymers and pharmaceuticals . Its structure makes it a suitable building block for creating novel materials.

Q9: How is FFCA further converted into other valuable compounds?

A9: FFCA can undergo further transformations, such as electrochemical reductive amination, to produce furan amino acids like 5-aminomethyl-2-furancarboxylic acid (AMFC), which holds promise in polymer and pharmaceutical applications .

Q10: Is there research on using FFCA in bioplastic production?

A10: Yes, the oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA), a precursor for bioplastics like polyethylene furanoate (PEF), is an active area of research .

Q11: What role does FFCA play in the synthesis of 2,5-furandicarboxylic acid (FDCA)?

A11: FFCA is an intermediate in the oxidation of HMF to FDCA . The efficient conversion of FFCA to FDCA is crucial for maximizing FDCA yields, and researchers are exploring various catalysts and reaction conditions to achieve this .

Q12: What are the main challenges in converting FFCA to FDCA?

A12: The oxidation of FFCA to FDCA, particularly the conversion of the less reactive formyl group in FFCA, can be challenging. Research has focused on identifying effective catalysts and reaction conditions to overcome this bottleneck .

Q13: How is FFCA typically detected and quantified?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing FFCA . Gas chromatography (GC) is also utilized, particularly in conjunction with mass spectrometry (MS) for enhanced identification .

Q14: What are the future research directions for FFCA?

A14: Research on FFCA is expected to focus on:

- Developing more efficient and sustainable catalytic systems for its production from HMF .

- Exploring its potential as a building block for novel polymers, pharmaceuticals, and other value-added chemicals .

- Understanding its environmental fate and developing strategies for its sustainable utilization .

- Further investigating its role in the thermal yellowing of paper and exploring methods for mitigating this phenomenon .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

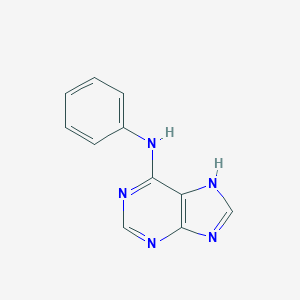

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)

![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)